molecular formula C9H8N2O B8760351 1,5-Naphthyridine-2-methanol

1,5-Naphthyridine-2-methanol

Cat. No.: B8760351
M. Wt: 160.17 g/mol
InChI Key: OADRKOXQOYSNDT-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-2-methanol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1,5-naphthyridin-2-ylmethanol

InChI

InChI=1S/C9H8N2O/c12-6-7-3-4-8-9(11-7)2-1-5-10-8/h1-5,12H,6H2

InChI Key

OADRKOXQOYSNDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CO)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,5-naphthyridine-2-carbaldehyde (8-3) (1.0 g, 6.32 mmol) in MeOH (15 mL) and THF (15 mL) was added NaBH4 (84 mg, 2.21 mmol). The reaction mixture was stirred at 0° C. for 0.5 h. The mixture was concentrated and purified by chromatography on silica gel to afford the title compound (790 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask equipped with a magnetic stirbar was charged with Intermediate 4B, 1,5-naphthyridine-2-carbaldehyde (200 mg, 1.265 mmol). Ethanol (12.6 mL) was added to give a solution. To this stirred solution was added, portionwise, sodium borohydride (47.8 mg, 1.265 mmol). The reaction mixture was stirred at ambient temperature for 15 minutes, then quenched with aqueous sodium bicarbonate. Volatiles were removed under reduced pressure and the residue was partitioned between EtOAc and water. The aqueous layer was extracted once more with EtOAc, then the combined organic layers were dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure to give (1,5-naphthyridin-2-yl)methanol as a pale yellow solid that was purified by eluting through a plug of silica gel with 100% EtOAc. After evaporation of the solvent under reduced pressure, an off white solid was obtained, which was dried in a vacuum oven at ambient temperature for 3 days to give (1,5-naphthyridin-2-yl)methanol (142 mg, 70%). 1H NMR (300 MHz, methanol-d4) δ 8.94 (dd, J=4.3, 1.6 Hz, 1H), 8.47-8.40 (m, 2H), 7.96 (d, J=8.8 Hz, 1H), 7.79 (dd, J=8.6, 4.3 Hz, 1H), 4.91 (s, 2H). MS (DCI—NH3) m/z=161 (M+H)+, m/z=178 (M+NH4)+.
[Compound]
Name
Intermediate 4B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
47.8 mg
Type
reactant
Reaction Step Two
Quantity
12.6 mL
Type
solvent
Reaction Step Three

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